molecular formula C4H4BrFN2O2S B13463232 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride

4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride

Cat. No.: B13463232
M. Wt: 243.06 g/mol
InChI Key: WCVKLRUJEKFCNR-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the bromination of 1-methyl-1H-imidazole followed by sulfonylation. The bromination can be carried out using bromine in acetic acid, while the sulfonylation can be achieved using sulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and cost-effective processes. One such method includes the use of isopropyl magnesium chloride for selective debromination, which avoids the formation of regioisomers and ensures high yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative of the imidazole compound.

Scientific Research Applications

4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a useful tool in studying enzyme function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the sulfonyl fluoride group.

    4-Bromo-1,2-dimethyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.

Uniqueness

4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unique due to the presence of both the bromine and sulfonyl fluoride groups, which confer distinct reactivity and potential for covalent modification of biological targets .

Properties

Molecular Formula

C4H4BrFN2O2S

Molecular Weight

243.06 g/mol

IUPAC Name

4-bromo-1-methylimidazole-2-sulfonyl fluoride

InChI

InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3

InChI Key

WCVKLRUJEKFCNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1S(=O)(=O)F)Br

Origin of Product

United States

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